NAPHTHOL AS-BS PHOSPHATE
Description
Historical Context and Evolution of Naphthol-Based Phosphatase Substrates
The journey to the sophisticated enzyme substrates used today, such as Naphthol AS-BS Phosphate (B84403), is rooted in the foundational principles of histochemistry and the continuous quest for more precise and reliable detection methods.
Origins of Azo-Dye Methodologies in Enzyme Histochemistry
The early 20th century marked the beginning of enzyme histochemistry, a field dedicated to visualizing enzyme activity directly within tissue samples. A pivotal development in this era was the advent of azo-dye methodologies. wikilectures.eujaypeedigital.com This technique is based on a two-step process: first, an enzyme acts on a specific substrate to release a product, and second, this product immediately couples with a diazonium salt to form a brightly colored, insoluble azo dye at the site of enzyme activity. researchgate.netstainsfile.com This principle allowed researchers to pinpoint the location of specific enzymes within the cellular architecture, providing invaluable insights into their physiological roles. jaypeedigital.com The initial substrates, however, often suffered from issues like diffusion of the reaction product, leading to imprecise localization of the enzyme.
Development of Naphthol AS-Class Substrates for Enhanced Enzyme Detection
To address the limitations of earlier substrates, the Naphthol AS series of compounds was developed. These substrates, including Naphthol AS-BS Phosphate, are derivatives of 3-hydroxy-2-naphthoic acid anilide. chemimpex.com The "AS" designation originates from the German "Anilid-Säure" (anilide of an acid). The design of these molecules, featuring a larger, more complex naphthol structure, offered significant advantages. The released naphthol was less soluble and had a higher affinity for proteins at the reaction site, which minimized diffusion and resulted in sharper, more precise localization of the enzyme. oup.com this compound, along with other Naphthol AS phosphates like AS-BI, AS-D, and AS-MX, were found to be rapidly hydrolyzed by phosphatases, producing intense and striking colors when coupled with a diazonium salt. oup.com
Advancements in Substrate Design for Quantitative Enzyme Assays
While histochemical staining provided qualitative data on enzyme location, the need for quantitative analysis of enzyme activity spurred further advancements in substrate design. The properties of Naphthol AS substrates that made them excellent for histochemistry also proved beneficial for developing quantitative assays. The enzymatic cleavage of the phosphate group from this compound releases a naphthol derivative that can be quantified. watson-int.comwatson-int.com For some Naphthol AS derivatives, the released product is fluorescent, allowing for highly sensitive fluorometric assays that can be many times more sensitive than traditional colorimetric methods. genaxxon.com These quantitative methods are crucial for studying enzyme kinetics, determining the concentration of enzymes in biological samples, and screening for enzyme inhibitors. watson-int.comwatson-int.com The stability of this compound in solution is another key advantage, ensuring consistent and reliable results in these assays. oup.comwatson-int.com
Significance of this compound as a Research Reagent
This compound has become an indispensable tool in the modern biochemistry and cell biology laboratory due to its specific properties and versatility.
Role as a Primary Substrate for Phosphatase Activity Detection
This compound serves as a primary substrate for detecting the activity of various phosphatases, particularly alkaline and acid phosphatases. oup.comoup.com In a typical assay, the phosphatase enzyme catalyzes the hydrolysis of the phosphate group from the this compound molecule. The resulting naphthol product is then available to react with a diazonium salt, such as Fast Red TR or Fast Blue RR, to produce a colored precipitate. oup.comsigmaaldrich.com This reaction forms the basis of many histochemical staining techniques used to visualize phosphatase activity in tissue sections and cells. oup.com The intense color produced allows for clear visualization under a microscope, providing valuable information about the distribution and activity of these enzymes in both healthy and diseased tissues.
| Property | Description |
| Enzyme Class | Phosphatase (Alkaline and Acid) |
| Reaction | Hydrolysis of the phosphate group |
| Product | Naphthol AS-BS |
| Detection Method | Coupling with a diazonium salt to form a colored azo dye |
Contributions to Enzyme Kinetics and Inhibitor Screening Research
Beyond its use in qualitative histochemistry, this compound is a valuable reagent for quantitative studies of enzyme kinetics and for screening potential enzyme inhibitors. watson-int.comwatson-int.com By measuring the rate of formation of the colored product over time, researchers can determine key kinetic parameters of a phosphatase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is fundamental to understanding how an enzyme functions. Furthermore, this assay can be adapted for high-throughput screening of compound libraries to identify molecules that inhibit phosphatase activity. watson-int.comwatson-int.com Such inhibitors are crucial research tools for elucidating the roles of phosphatases in cellular signaling pathways and are potential starting points for the development of new therapeutic agents. For instance, Naphthol AS-TR phosphate, a related compound, has been identified as a potential anti-tumor reagent. researchgate.net Similarly, Naphthol AS-BI phosphate has been shown to be a preferred substrate for studying specific isoforms of tartrate-resistant acid phosphatase (TRAP), a marker for osteoclast activity. nih.govresearchgate.net
| Application | Utility of this compound |
| Enzyme Kinetics | Allows for the determination of Km and Vmax by measuring the rate of product formation. |
| Inhibitor Screening | Provides a reliable method to test the effect of various compounds on phosphatase activity. |
| Diagnostic Research | Used to quantify specific phosphatase isoforms relevant to disease, such as TRAP in bone metabolism studies. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNBKZALJBEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142998 | |
| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10019-03-1 | |
| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.001 | |
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Enzymatic Hydrolysis Mechanisms and Biochemical Interactions of Naphthol As Bs Phosphate
Principles of Enzymatic Hydrolysis of Naphthol AS-BS Phosphate (B84403)
The enzymatic hydrolysis of Naphthol AS-BS phosphate is a fundamental reaction in various histochemical and biochemical applications. This process involves the cleavage of the phosphate ester bond by phosphatase enzymes, releasing a naphthol derivative and an inorganic phosphate ion.
Mechanism of Phosphate Ester Cleavage by Phosphatases
Phosphatases are a class of hydrolase enzymes that catalyze the removal of a phosphate group from a substrate through the addition of water. wikipedia.org The hydrolysis of a phosphate monoester, such as this compound, is a thermodynamically favorable but kinetically slow reaction in the absence of a catalyst. nih.gov Phosphatases significantly accelerate this process, exhibiting remarkable catalytic proficiency. nih.gov
The general mechanism involves the enzyme binding the phosphate ester substrate within its active site. Through a series of catalytic steps, a water molecule is activated to act as a nucleophile, attacking the phosphorus atom of the phosphate group. This leads to the cleavage of the P-O bond, releasing the alcohol (in this case, the naphthol derivative) and a phosphate ion. wikipedia.org The specific amino acid residues within the enzyme's active site play crucial roles in binding the substrate and facilitating the catalytic reaction. frontiersin.orgrsc.org
For instance, alkaline phosphatases often utilize metal ions, such as zinc, to coordinate the phosphate ester and activate a serine residue as a nucleophile. frontiersin.orgrsc.org This results in a temporary phosphorylated enzyme intermediate, which is then hydrolyzed by a metal-activated water molecule to release the inorganic phosphate and regenerate the enzyme for another catalytic cycle. frontiersin.orgrsc.org
Kinetics of Product Formation and Release
The rate of product formation during the enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics. researchgate.net This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km value is an indicator of the affinity of the enzyme for its substrate; a lower Km suggests a higher affinity. researchgate.net
The hydrolysis of this compound can be monitored continuously by measuring the release of the naphthol product. nih.gov The liberated naphthol derivative, upon enzymatic cleavage, can be detected spectrophotometrically or fluorometrically, allowing for the real-time measurement of enzyme activity. genaxxon.comcaymanchem.com For example, the hydrolysis of 1-naphthyl phosphate, a related substrate, can be continuously monitored by measuring the absorbance of the released 1-naphthol (B170400) at a specific wavelength. nih.gov This allows for the precise determination of initial reaction rates, which are essential for studying enzyme kinetics and inhibition. researchgate.netnih.gov
Substrate Specificity and Affinity for Phosphatase Enzymes
This compound serves as a substrate for a range of phosphatase enzymes, with varying degrees of specificity and affinity. This characteristic makes it a valuable tool for differentiating between different types of phosphatases.
Interactions with Acid Phosphatases (AP) and Alkaline Phosphatases (ALP)
This compound is a substrate for both acid phosphatases (ACPs) and alkaline phosphatases (ALPs). oup.comscbt.commpbio.com These two broad classes of enzymes are distinguished by their optimal pH for activity, with ACPs functioning in acidic environments and ALPs in alkaline conditions. hud.ac.uk
The utility of this compound lies in its ability to be used in histochemical staining to localize the activity of these enzymes within tissues. genaxxon.comoup.com When hydrolyzed by either ACP or ALP, the released naphthol derivative can be coupled with a diazonium salt to produce a colored precipitate at the site of enzyme activity. oup.comnih.gov The choice of diazonium salt is crucial for efficient coupling at the appropriate pH. oup.com
The structure of the naphthol derivative, with its anilide group, results in a highly insoluble product upon hydrolysis, which minimizes diffusion and allows for precise microscopic localization of the enzyme. oup.com This makes this compound and similar substrates advantageous over simpler naphthyl phosphates, which can lead to diffusion artifacts. oup.com
Table 1: General Characteristics of Acid and Alkaline Phosphatase Interactions with this compound
| Enzyme Class | Optimal pH | Application | Product Detection |
|---|---|---|---|
| Acid Phosphatase (ACP) | Acidic (e.g., pH 5.2-5.6) | Histochemical localization in tissues like the prostate | Azo-dye precipitation |
| Alkaline Phosphatase (ALP) | Alkaline | Histochemical localization, quantitative assays | Azo-dye precipitation, fluorescence |
Selective Hydrolysis by Specific Phosphatase Isoforms (e.g., Tartrate-Resistant Acid Phosphatase Isoform 5b)
While this compound is a substrate for a broad range of phosphatases, certain isoforms exhibit preferential hydrolysis. A notable example is the tartrate-resistant acid phosphatase (TRAP) isoform 5b. Research has shown that Naphthol AS-BI phosphate, a closely related compound, is selectively hydrolyzed by TRAP isoform 5b. nih.govsigmaaldrich.comresearchgate.net This specificity is significant because TRAP 5b is a potential serum marker for osteoclastic activity, which is involved in bone resorption. nih.govsigmaaldrich.com
Biochemical assays using para-nitrophenylphosphate (pNPP) as a substrate for TRAP activity often lack specificity for the bone-related isoform 5b due to hydrolysis by other TRAP isoforms (like 5a) and other phosphatases. nih.govsigmaaldrich.com The use of Naphthol AS-BI phosphate as a substrate significantly improves the specificity of the assay for TRAP isoform 5b. nih.govsigmaaldrich.com Furthermore, the addition of heparin can inhibit the activity of isoform 5a, further enhancing the specificity of the assay for isoform 5b. nih.govsigmaaldrich.com This selective hydrolysis allows for a more accurate assessment of osteoclastic activity in various bone-related diseases. nih.govresearchgate.net
Table 2: Substrate Specificity of TRAP Isoforms
| Substrate | TRAP Isoform 5a | TRAP Isoform 5b |
|---|---|---|
| para-Nitrophenylphosphate (pNPP) | Hydrolyzed | Hydrolyzed |
| Naphthol AS-BI Phosphate | Minimal Hydrolysis | Selectively Hydrolyzed |
Research on Enzyme Inhibition Utilizing this compound
This compound and its analogs are not only used as substrates but also play a role in enzyme inhibition research. The ability to monitor the hydrolysis of these substrates provides a convenient method for screening and characterizing enzyme inhibitors. watson-int.com For instance, the inhibition of alkaline phosphatase by various compounds, including pesticides and heavy metals, has been studied using 1-naphthyl phosphate as the substrate. researchgate.net
Furthermore, some naphthol phosphate derivatives themselves have been identified as inhibitors of specific enzymes. For example, Naphthol AS-E phosphate has been shown to inhibit the activity of the transcription factor c-Myb by blocking its interaction with a coactivator protein. nih.gov This finding suggests that naphthol phosphate compounds could serve as a basis for developing therapeutic agents.
The enzymatic hydrolysis of thionucleotides, which are analogs of natural nucleotides, has been studied in the presence of phosphatases. nih.gov Some of these compounds act as competitive inhibitors of alkaline phosphatase, demonstrating that modifications to the phosphate group can lead to inhibitory activity. nih.gov These studies highlight the versatility of naphthol phosphate compounds and their derivatives in biochemical research, extending beyond their role as simple substrates to include applications in the investigation and discovery of enzyme inhibitors.
Methodologies for Screening and Characterizing Phosphatase Inhibitors
The screening and characterization of phosphatase inhibitors are fundamental to drug discovery and the study of cellular signaling pathways. This compound and related compounds are valuable tools in these methodologies due to their properties as substrates that generate a detectable signal upon enzymatic action. watson-int.comadipogen.com The general principle involves measuring the rate of the phosphatase-catalyzed hydrolysis of the substrate in the presence and absence of a potential inhibitor. A reduction in the rate of product formation signifies inhibitory activity.
Methodologies employing naphthol-based substrates can be broadly categorized:
Colorimetric Assays: In this method, the naphthol product released after hydrolysis reacts with a diazonium salt to form a colored azo dye. adipogen.com The intensity of the color, which is proportional to the amount of product formed, is measured using a spectrophotometer. The effectiveness of an inhibitor is determined by the degree to which it reduces the color development compared to a control reaction without the inhibitor. This approach is widely used for its simplicity and applicability in high-throughput screening.
Fluorometric Assays: Upon enzymatic cleavage of the phosphate group, the resulting naphthol product exhibits fluorescence at specific excitation and emission wavelengths. adipogen.com The fluorescence intensity is a quantitative marker of enzyme activity. Fluorometric assays often provide higher sensitivity compared to colorimetric methods, allowing for the detection of lower enzyme concentrations and more potent inhibitors. For instance, fluorometric methods for serum alkaline phosphatase (ALP) detection using naphthol substrates have demonstrated up to 10-fold higher sensitivity than assays with substrates like para-nitrophenylphosphate (pNPP).
Histochemical Staining: In the context of tissue and cell analysis, this compound is used as a histochemical substrate. genaxxon.commpbio.comsigmaaldrich.com The insoluble, colored precipitate formed upon enzymatic hydrolysis and coupling with a diazonium salt allows for the precise localization of phosphatase activity within cellular structures. The inhibition of this staining can be used to screen for inhibitors directly in a cellular context.
The characterization of inhibitors often involves determining key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%. For example, in an assay for microcystin, a potent inhibitor of protein phosphatase 1, a standard curve was generated using p-nitrophenyl phosphate as the substrate, yielding an IC₅₀ value of approximately 38 ng/ml. oup.comnih.gov Similar principles are applied when using this compound.
| Methodology | Principle | Detection Method | Key Parameter | Application |
| Colorimetric Assay | Enzymatic hydrolysis releases a naphthol product, which couples with a diazonium salt to form a colored azo dye. adipogen.com | Spectrophotometry | IC₅₀ | High-throughput screening of inhibitor libraries. |
| Fluorometric Assay | Enzymatic hydrolysis releases a fluorescent naphthol product. adipogen.com | Fluorometry | IC₅₀, Kᵢ | Sensitive detection of potent inhibitors, enzyme kinetics. |
| Histochemical Analysis | In-situ precipitation of a colored product at the site of enzyme activity. sigmaaldrich.com | Microscopy | Qualitative/Semi-quantitative assessment of inhibition | Localization of inhibitor effects in cells and tissues. |
Elucidation of Inhibitor-Enzyme-Substrate Interaction Mechanisms
Understanding how an inhibitor interacts with both the enzyme and its substrate is critical for developing selective and effective therapeutic agents. Kinetic studies are the primary means to elucidate these mechanisms, revealing whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).
This compound and its analogues are instrumental in these kinetic analyses. By systematically varying the concentrations of both the substrate and the inhibitor and measuring the initial reaction rates, researchers can determine the mode of inhibition and calculate the inhibitor constant (Kᵢ), which quantifies the inhibitor's potency.
A pertinent example involves the study of tartrate-resistant acid phosphatase (TRAP), which has two main isoforms in serum, 5a and 5b. Naphthol-ASBI phosphate was identified as a substrate that is selectively hydrolyzed by isoform 5b. nih.gov In this system, heparin was characterized as a specific inhibitor of isoform 5a, reducing its activity by approximately 50% while having minimal effect on isoform 5b. nih.gov This demonstrates how a specific substrate can be used to dissect the complex interactions between an inhibitor and different enzyme isoforms.
Further detailed mechanistic insights can be gained by analyzing the Michaelis-Menten kinetics. Research on alkaline phosphatase (ALP) using the related substrate 1-naphthyl phosphate illustrates this approach. The study determined the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for the uninhibited enzyme. researchgate.net In the presence of various inhibitors, such as the pesticide fenitrothion (B1672510) or silver ions (Ag⁺), changes in these kinetic parameters revealed the nature of the inhibition. An increase in Kₘ with no change in Vₘₐₓ would indicate competitive inhibition, while a decrease in Vₘₐₓ with no change in Kₘ would point to non-competitive inhibition.
| Enzyme | Substrate | Inhibitor | Kₘ (µM) | Vₘₐₓ (relative) | Observed Inhibition Mechanism |
| Alkaline Phosphatase (ALP) | 1-Naphthyl Phosphate | None | 345.9 | 1.16 | N/A |
| Alkaline Phosphatase (ALP) | 1-Naphthyl Phosphate | Fenitrothion (108.30 µM) | Increased | Unchanged | Competitive |
| Alkaline Phosphatase (ALP) | 1-Naphthyl Phosphate | Silver Ion (Ag⁺) (53.51 µM) | Unchanged | Decreased | Non-competitive |
Data adapted from studies on 1-Naphthyl Phosphate for illustrative purposes of kinetic analysis. researchgate.net
Structural studies, such as X-ray crystallography, can complement kinetic data. By solving the crystal structure of an enzyme bound to an inhibitor, researchers can visualize the precise interactions. For example, studies on striatal-enriched protein tyrosine phosphatase (STEP) revealed that different inhibitors can bind in distinct, non-overlapping sites within the enzyme's positively-charged active site cavity, providing a structural basis for their inhibitory mechanism. nih.gov
Applications of Naphthol As Bs Phosphate in Biochemical and Cellular Research Methodologies
Quantitative Biochemical Assays Using Naphthol AS-BS Phosphate (B84403)
The unique properties of Naphthol AS-BS phosphate make it a valuable tool for the quantitative analysis of phosphatase activity in biochemical assays. watson-int.com Its high water solubility and consistent reactivity contribute to its reliability in these settings. watson-int.com
Spectrophotometric and Fluorometric Approaches for Enzyme Activity Measurement
This compound is a chromogenic and fluorogenic substrate, meaning its enzymatic breakdown produces a colored or fluorescent product that can be measured. In the presence of a phosphatase, the phosphate group is cleaved from the this compound molecule, releasing an insoluble naphthol derivative. core.ac.uk
This product can then be detected using two primary methods:
Spectrophotometry: The liberated naphthol derivative can react with a diazonium salt to form a colored azo dye. The intensity of the color, which is proportional to the amount of product formed, can be quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer. This allows for the calculation of the enzyme's activity.
Fluorometry: The released naphthol product itself is fluorescent. adipogen.com It emits light at a specific wavelength when excited by light of a shorter wavelength. adipogen.com A fluorometer can measure this emitted light, providing a highly sensitive method for quantifying enzyme activity. Fluorometric assays using substrates like this compound can be up to tenfold more sensitive than colorimetric methods. For instance, Naphthol AS, the product of enzymatic hydrolysis, exhibits excitation and emission spectra of 388/516 nm. adipogen.com
These methods are instrumental in determining the activity of various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP). genaxxon.com
Enzyme Kinetic Studies and Determination of Kinetic Parameters
The ability to quantitatively measure enzyme activity using this compound is fundamental to conducting enzyme kinetic studies. watson-int.comwatson-int.comchemimpex.com By measuring the rate of the enzymatic reaction at different substrate concentrations, researchers can determine key kinetic parameters such as:
K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). It is an indicator of the enzyme's affinity for its substrate.
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
K_i (inhibition constant): In the presence of an inhibitor, this value indicates the inhibitor's potency.
Spectrophotometric and fluorometric assays provide the data necessary to generate plots, such as the Michaelis-Menten or Lineweaver-Burk plots, from which these kinetic constants can be derived. nih.gov This information is critical for understanding the enzyme's catalytic mechanism and for the development of enzyme inhibitors. watson-int.comwatson-int.com
Adaptation of Assays to Microplate Formats for High-Throughput Research
The principles of spectrophotometric and fluorometric assays using this compound are readily adaptable to microplate formats. nih.govresearchgate.net This adaptation is crucial for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds. researchgate.netnih.gov
In a microplate-based assay, small volumes of the enzyme, substrate, and test compounds are added to the individual wells of a multi-well plate. A microplate reader, which is essentially a specialized spectrophotometer or fluorometer, can then measure the signal from all the wells simultaneously or in rapid succession. This allows for the efficient screening of large chemical libraries to identify potential enzyme inhibitors or activators. researchgate.net The development of fluorescence-based microplate assays, in particular, has provided a facile and efficient approach for high-throughput screening. researchgate.nethelsinki.fi
Histochemical and Cytochemical Applications in Tissue and Cell Analysis
Beyond quantitative biochemical assays, this compound is a cornerstone of histochemistry and cytochemistry, enabling the visualization of phosphatase activity within the context of cells and tissues. core.ac.uk
Localization of Phosphatase Activity in Biological Tissues (e.g., paraffin-embedded and frozen sections)
A primary application of this compound in this field is the localization of phosphatase enzymes in tissue sections. core.ac.ukoup.com This technique can be applied to various types of tissue preparations, including:
Paraffin-embedded sections: This is a common method for preserving tissue structure. Studies have shown that acid phosphatase activity can be reliably demonstrated in paraffin-embedded tissues using this compound. oup.comoup.com
Frozen sections: This method is often preferred for preserving enzyme activity. This compound is also effectively used for demonstrating phosphatases in frozen tissue sections. nih.govihcworld.com
The choice between paraffin-embedded and frozen sections often depends on the specific enzyme and the research question. For instance, while good results can be obtained with acetone-fixed paraffin-embedded tissues, frozen-dried material often yields excellent localizations. oup.com
This technique has been used to map the distribution of phosphatases in a variety of tissues. For example, in the stable fly, moderate acid phosphatase activity was found in the epithelium of the rectum and salivary glands, while strong activity was observed in the malpighian tubules and oviducts. core.ac.uk Similarly, strong alkaline phosphatase activity was noted in the fore-midgut and salivary glands. core.ac.uk In canine lymph nodes, cytochemical staining with substrates for acid phosphatase helped distinguish between different cell types and regions. nih.gov
Azo-Dye Coupling Methods for Microscopic Visualization of Enzyme Activity
The visualization of phosphatase activity at the microscopic level is achieved through azo-dye coupling methods. core.ac.uk This process involves a two-step reaction:
Enzymatic Hydrolysis: As in the biochemical assays, the phosphatase enzyme present in the tissue section cleaves the phosphate group from the this compound substrate. This releases the highly insoluble naphthol derivative at the site of enzyme activity. core.ac.uk
Azo-Coupling: The tissue section is simultaneously or subsequently treated with a diazonium salt. core.ac.uk This salt couples with the enzymatically released naphthol to form a brightly colored, insoluble azo dye. core.ac.uk
The resulting colored precipitate marks the location of the enzyme activity, which can then be observed under a microscope. core.ac.uk The choice of diazonium salt can influence the color of the final product. For example, using Red Violet LB salt can produce a red pigment for acid phosphatase, while Fast Blue BBN salt can yield a blue pigment for alkaline phosphatase. core.ac.uk
A significant advantage of using Naphthol AS-phosphates in this technique is that they are highly substantive and insoluble, and the resulting azo-dye product is non-crystalline and remains localized at the site of its formation, allowing for precise microscopic visualization. core.ac.uk
Below is a table summarizing the application of different Naphthol AS substrates and their resulting visualization in histochemical studies:
| Naphthol Substrate | Target Enzyme | Diazonium Salt Example | Resulting Color | Application |
| Naphthol AS-BI Phosphate | Acid Phosphatase | Red Violet LB | Red | Histochemical localization core.ac.uk |
| Naphthol AS-MX Phosphate | Alkaline Phosphatase | Fast Blue BBN | Blue | Histochemical localization core.ac.uk |
| Naphthol AS-D Chloroacetate | Esterase | Not Specified | Not Specified | Cytochemical staining nih.gov |
| This compound | Acid Phosphatase | Not Specified | Red/Blue (depending on salt) | Cytochemical staining e-jvc.org |
Comparative Studies with Other Naphthol AS-Phosphates in Histochemistry
This compound belongs to a family of substituted naphthol AS phosphates that serve as valuable substrates in enzyme histochemistry. Foundational research has established that phosphates of naphthols such as AS-BI, AS-BS, AS-LC, and AS-TR are all effective for the demonstration of acid phosphatase activity. oup.comoup.com The success of this class of compounds stems from several key properties. Upon enzymatic action, they release highly insoluble naphthol derivatives that couple efficiently at an acidic pH, which is crucial for achieving precise microscopic localizations. oup.com
The primary advantages of using these naphthol AS derivatives over simpler substrates include:
High Substantivity : The liberated naphthols are among the most substantive and insoluble, minimizing diffusion from the site of the reaction.
Rapid Coupling : They couple quickly with diazonium salts, forming a dye product with a homogenous, non-crystalline structure.
Product Insolubility : The resulting azo dye is highly insoluble, ensuring it remains at the site of its formation for accurate localization.
In comparative evaluations, substrates derived from more complex naphthols, like Naphthol AS-BI and Naphthol AS-LC, have been noted to provide the most precise localizations. oup.com However, this compound is recognized as a reliable and useful substrate within this group, contributing to consistent and reproducible histochemical staining. oup.comoup.com The stability of these substrates, particularly AS-BI, AS-TR, and AS-MX derivatives, allows for long incubation periods without the degradation of the substrate solution or the formation of background staining. oup.com
Table 1: Comparative Attributes of Naphthol AS-Phosphate Substrates
| Substrate | Key Characteristics | Application Notes |
|---|---|---|
| This compound | A reliable and useful substrate for acid phosphatase detection. oup.com | Part of a group of stable and highly chromogenic substrates suitable for quantitative analysis. oup.comoup.com |
| Naphthol AS-BI Phosphate | Yields highly precise localizations; excellent substrate for type 5 Tartrate-Resistant Acid Phosphatase (TRAP). oup.comwiley.com | Frequently used in studies of bone metabolism and for quantifying lysosomal acid phosphatase in tissues like the liver. nih.govnih.gov |
| Naphthol AS-TR Phosphate | Noted for high stability in solution during incubation. oup.com | Considered a preferred substrate for acid phosphatase due to high enzyme affinity. |
| Naphthol AS-LC Phosphate | Provides very precise histochemical localizations. oup.com | The counterpart to Naphthol AS-LC acetate (B1210297), an esterase substrate. oup.com |
| Naphthol AS-MX Phosphate | Stable substrate solution; used for demonstrating alkaline and acid phosphatases. oup.com | Its hydrolysis product is fluorescent, enabling quantitative fluorometric assays. |
Research on Cellular Processes and Biological Models
Investigation of Enzyme Activity in Specific Cell Types (e.g., osteoclasts)
A critical application of naphthol AS phosphates is the identification and study of osteoclasts, the primary bone-resorbing cells. researchgate.net Osteoclasts are characterized by their high expression of a specific enzyme, tartrate-resistant acid phosphatase (TRAP), which serves as a definitive histochemical marker for this cell type. researchgate.netnii.ac.jp
In numerous research applications, Naphthol AS-BI phosphate, a closely related and often preferred substrate, is used in staining protocols to visualize osteoclasts. nii.ac.jpnih.gov The enzymatic reaction involves the hydrolysis of the Naphthol AS-BI phosphate substrate by TRAP. The liberated naphthol derivative then immediately couples with a diazonium salt, such as fast garnet GBC or hexazotized pararosaniline, to produce an insoluble, colored deposit (typically maroon or red) specifically at the sites of enzyme activity. nii.ac.jpnih.gov The inclusion of tartaric acid in the incubation medium inhibits other forms of acid phosphatase, ensuring that only the tartrate-resistant form found in osteoclasts is detected. nii.ac.jpnih.gov This specificity makes the method invaluable for distinguishing osteoclasts from other cells like macrophages in tissue sections. nii.ac.jp
Application in Research Models for Bone Metabolism Studies
The detection of TRAP in osteoclasts using naphthol AS phosphate substrates is a cornerstone of research models for bone metabolism. nih.gov Since TRAP activity is a direct indicator of osteoclast presence and function, this histochemical technique allows researchers to study the processes of bone resorption in both healthy and diseased states. researchgate.netresearcher.life
Specifically, research has focused on TRAP isoform 5b, which is the isoform secreted by osteoclasts and serves as a potential serum marker for osteoclastic activity. nih.gov Standard biochemical assays often lack specificity for bone-related TRAP. Studies have shown that Naphthol AS-BI phosphate (N-ASBI-P) is selectively hydrolyzed by TRAP isoform 5b and is not significantly affected by other TRAP isoforms (like 5a) or non-type 5 TRAPs from blood cells. wiley.comnih.gov By using N-ASBI-P as the substrate, often in combination with an inhibitor like heparin for isoform 5a, biochemical assays can be made highly specific for osteoclastic TRAP. nih.gov This enhanced specificity is crucial for creating simplified and accurate microplate assays to assess bone resorption rates, providing a powerful tool for investigating diseases of bone metabolism. nih.gov
Exploration of Enzyme Activity in Organ-Specific Research Contexts (e.g., rat liver in hepatotoxicity studies)
Naphthol AS phosphates are also employed in organ-specific research, such as studies of the liver. A quantitative histochemical method was developed to measure lysosomal acid phosphatase activity in rat liver using Naphthol AS-BI phosphate as the substrate. nih.gov This technique, combined with a semipermeable membrane and hexazotized pararosaniline as the coupling agent, produces intensely colored red granules within liver parenchymal cells and Kupffer cells. nih.gov
This method proved to be a valuable tool for quantifying enzyme activity, with findings demonstrating that the mean absorbance of the final reaction product increased linearly with both incubation time and the thickness of the tissue section. nih.gov The study successfully identified the enzyme as lysosomal acid phosphatase and revealed its distribution, showing that its activity is 1.2 times higher in the periportal region of the liver than in the pericentral region. nih.gov Such techniques for accurately localizing and quantifying liver enzymes are relevant in fields like hepatotoxicity, where the leakage of enzymes can indicate cellular damage. cabidigitallibrary.org
Table 2: Summary of Research Findings Using Naphthol AS Phosphates
| Research Area | Key Finding | Substrate Used | Model/Cell Type | Citation |
|---|---|---|---|---|
| Comparative Histochemistry | Naphthol AS-BI, AS-BS, AS-LC, and AS-TR are all useful and stable substrates for acid phosphatase. | Naphthol AS-BS, AS-BI, AS-LC, AS-TR | Paraffin-embedded tissues | oup.comoup.com |
| Osteoclast Identification | Staining for TRAP using a naphthol substrate is a standard technique to visualize osteoclasts. | Naphthol AS-BI Phosphate | Osteoclasts | nii.ac.jpnih.gov |
| Bone Metabolism | Naphthol AS-BI Phosphate is selectively hydrolyzed by TRAP isoform 5b, allowing for specific assays of osteoclast activity. | Naphthol AS-BI Phosphate | Serum, Osteoclasts | wiley.comnih.gov |
| Liver Enzyme Quantification | A semipermeable membrane technique with this substrate can quantify lysosomal acid phosphatase in liver cells. | Naphthol AS-BI Phosphate | Rat Liver | nih.gov |
Advanced Analytical Techniques and Methodological Considerations
Optimization of Assay Conditions for Naphthol AS-BS Phosphate (B84403) Based Systems
The successful application of Naphthol AS-BS phosphate as a substrate in enzyme assays hinges on the careful optimization of various reaction conditions. These factors significantly influence the enzymatic activity and the subsequent detection of the reaction product, ensuring the accuracy and sensitivity of the assay.
The choice of buffer system and the control of pH are critical for the optimal performance of enzymatic reactions involving this compound. Enzymes exhibit maximum activity within a narrow pH range, and deviations from this optimum can lead to a significant reduction in catalytic efficiency and even irreversible denaturation. creative-enzymes.comlibretexts.org The pH of the reaction medium can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing their interaction. creative-enzymes.com
For instance, in the study of tartrate-resistant acid phosphatase (TRAP), assays using a related substrate, naphthol AS-BI phosphate, were conducted at pH 5.5 and 6.1 to assess the activity of different isoforms. nih.govsigmaaldrich.com Research has shown that TRAP isoform 5a has an optimal reaction pH of 5.8, while isoform 5b, a key marker for osteoclastic activity, shows maximum activity at pH 6.6. researchgate.net Similarly, studies on wheat germ acid phosphatase using p-nitrophenyl phosphate (p-NPP) as a substrate demonstrated an optimal pH of 5.5, with a dramatic decrease in reaction rates at higher pH levels. researchgate.net The fluorescence intensity of the product of Naphthol AS-MX phosphate hydrolysis is also pH-dependent, showing higher intensity at an alkaline pH of around 8.0.
The buffer composition itself can also impact enzyme activity. Some buffer components may interact with the enzyme and affect its function. nih.gov For example, high concentrations of phosphate in buffers have been found to inhibit certain enzymes. nih.gov Therefore, the selection of an appropriate buffer, such as sodium acetate (B1210297) or Tris-HCl, and the precise control of its pH are fundamental steps in optimizing assays that utilize this compound. researchgate.netnih.gov
| Enzyme/System | Substrate | Optimal pH | Buffer System(s) Used | Reference |
| Tartrate-Resistant Acid Phosphatase (TRAP) Isoform 5a | Naphthol AS-BI Phosphate | 5.8 | Sodium Acetate | researchgate.net |
| Tartrate-Resistant Acid Phosphatase (TRAP) Isoform 5b | Naphthol AS-BI Phosphate | 6.6 | Sodium Acetate | nih.govresearchgate.net |
| Wheat Germ Acid Phosphatase | p-Nitrophenyl Phosphate (p-NPP) | 5.5 | Not specified | researchgate.net |
| Naphthol AS-MX Phosphate Hydrolysis Product | Naphthol AS-MX Phosphate | ~8.0 (for fluorescence) | Not specified | |
| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 5.5 | Not specified | researchgate.net |
| cis-Aconitate Decarboxylase | cis-Aconitate | 6.5 - 7.5 | MOPS, HEPES, Bis-Tris | nih.gov |
In histochemical and cytochemical applications, the enzymatic hydrolysis of this compound liberates a naphthol derivative. This product is typically colorless and requires a subsequent coupling reaction with a diazonium salt to form a visible, insoluble azo dye at the site of enzyme activity. nih.gov The choice of the diazonium salt is crucial for the efficiency of this chromogenic coupling and the quality of the resulting stain.
The general process involves two main steps: diazotization, where a primary aromatic amine is converted into a diazonium salt at low temperatures (0–5 °C) in an acidic medium, followed by the coupling reaction where the diazonium salt acts as an electrophile and reacts with the electron-rich naphthol product. oil.gov.iqnih.gov
Different diazonium salts, such as Fast Red TR or Fast Blue RR, can be used, and the choice depends on the desired color and stability of the final product. nih.gov For example, Naphthol AS-MX phosphate coupled with Fast Red TR produces an intense red/blue stain. The reactivity and stability of the diazonium salt, as well as the solubility and color intensity of the resulting azo dye, are key factors to consider. The reaction conditions for the coupling step, including pH, must also be optimized. The coupling reaction with phenols typically occurs under basic conditions. oil.gov.iq
The efficiency of the coupling can be influenced by the structure of both the naphthol derivative and the diazonium salt. Electron-donating groups on the coupling component (the naphthol) and electron-withdrawing groups on the diazonium salt can affect the reaction rate and the properties of the resulting dye. nih.gov Therefore, empirical testing and optimization are often necessary to select the most suitable diazonium salt for a specific application involving this compound to achieve maximum color development and precise localization.
Influence of Buffer Systems and pH on Enzymatic Reactions
Comparative Methodological Studies Involving this compound
To fully appreciate the utility and specific advantages of this compound, it is essential to compare its performance against other available substrates and to assess techniques aimed at enhancing its specificity in various enzymatic assays.
This compound and its analogues are often compared with other phosphatase substrates, most notably para-nitrophenylphosphate (pNPP). nih.govsigmaaldrich.com While pNPP is a widely used chromogenic substrate for measuring total acid phosphatase activity, it can lack specificity. nih.govsigmaaldrich.com For instance, in the context of measuring tartrate-resistant acid phosphatase (TRAP), assays using pNPP can be compromised by hydrolysis from other non-tartrate resistant acid phosphatases present in the sample. nih.govsigmaaldrich.com
In contrast, naphthol-based substrates like Naphthol AS-BI phosphate have demonstrated higher specificity for certain enzyme isoforms. nih.govsigmaaldrich.comresearchgate.net Studies have shown that Naphthol AS-BI phosphate is selectively hydrolyzed by TRAP isoform 5b, which is a specific marker for osteoclast activity. nih.govsigmaaldrich.com In sera containing significant amounts of TRAP isoform 5a, assays using pNPP did not correlate well with those using Naphthol AS-BI phosphate, highlighting the superior specificity of the latter for isoform 5b. nih.govsigmaaldrich.com
Another commonly used substrate is α-naphthyl phosphate. While it allows for continuous spectrophotometric monitoring of the reaction, its specificity can also be a concern. nih.govpsu.edu Naphthol AS-MX phosphate is noted for producing intense staining with high sensitivity in alkaline phosphatase (ALP) detection compared to Naphthol AS-BI phosphate, which shows lower chromogenic intensity in the same application.
The choice of substrate often involves a trade-off between sensitivity, specificity, and the complexity of the assay. While pNPP offers a simple spectrophotometric readout, naphthol-based substrates, though sometimes requiring a secondary coupling reaction, can provide enhanced specificity for particular enzyme isoforms, which is crucial for diagnostic and research applications.
| Substrate | Target Enzyme(s) | Advantages | Disadvantages | Reference |
| This compound (and analogues like AS-BI) | Acid Phosphatase (specifically TRAP isoform 5b), Alkaline Phosphatase | High specificity for certain isoforms, suitable for histochemistry. nih.govsigmaaldrich.com | May require a secondary coupling reaction for visualization. | nih.govsigmaaldrich.com |
| para-Nitrophenylphosphate (pNPP) | Acid and Alkaline Phosphatases | Simple, direct spectrophotometric assay. researchgate.net | Low specificity, can be hydrolyzed by multiple phosphatase isoforms. nih.govsigmaaldrich.com | nih.govsigmaaldrich.comresearchgate.net |
| α-Naphthyl Phosphate | Acid and Alkaline Phosphatases | Allows for continuous monitoring. psu.edu | Lower specificity and signal intensity compared to some Naphthol AS derivatives. | nih.govpsu.edu |
| Naphthol AS-MX Phosphate | Alkaline Phosphatase, Acid Phosphatase | High sensitivity and intense staining for ALP. | Primarily for ALP, less specific for acid phosphatase at alkaline pH. | serva.de |
| Bromochloroindoyl phosphate/nitro blue tetrazolium (BCIP/NBT) | Alkaline Phosphatase | High sensitivity. researcher.life | Less contrast during microscopic observation compared to NABP/New Fuchsin. researcher.life | researcher.life |
To improve the specificity of enzyme assays using substrates like this compound, various enhancement techniques can be employed. A notable example is the use of inhibitors to selectively block the activity of interfering enzyme isoforms.
In the measurement of tartrate-resistant acid phosphatase (TRAP) activity, a significant challenge is the presence of two isoforms, 5a and 5b. While isoform 5b is the target of interest as a marker for bone resorption, isoform 5a is also present in serum and can hydrolyze the substrate. nih.govsigmaaldrich.com Research has demonstrated that heparin can act as a specific inhibitor of TRAP isoform 5a. nih.govsigmaaldrich.comresearchgate.net
Studies have shown that the addition of heparin (at a concentration of 23 U/ml) to the assay mixture inhibits the activity of isoform 5a by approximately 50%, while having little to no effect on the activity of isoform 5b. nih.govsigmaaldrich.com By combining the use of a specific substrate like Naphthol AS-BI phosphate with the inhibitory action of heparin, the assay can be made highly specific for the osteoclastic TRAP isoform 5b. nih.govsigmaaldrich.com This dual approach significantly enhances the diagnostic value of the TRAP assay in monitoring bone metabolism diseases. nih.govsigmaaldrich.com
This compound and similar substrates are valuable tools for studying biological systems with different phosphate dynamics. Phosphate is a central element in cellular bioenergetics, signal transduction, and a wide range of metabolic processes. researchgate.neteuropa.eu The activity of phosphatases, which regulate the availability of inorganic phosphate (Pi), varies significantly across different biological contexts, such as nutrient deficiency, disease states, and developmental stages. nih.govacs.org
For example, in plants, acid phosphatase activity is known to increase under conditions of phosphate starvation as a mechanism to scavenge Pi from organic sources in the environment. nih.gov Assays using substrates like α-naphthyl phosphate can be used to measure and compare phosphatase activity in the roots and rhizosphere of different plant species or under varying nutrient conditions. nih.gov
In clinical settings, altered phosphate dynamics are a hallmark of various diseases. For instance, elevated serum phosphate levels (hyperphosphatemia) are associated with chronic kidney disease. acs.org Furthermore, the activity of specific phosphatases, such as TRAP isoform 5b, is elevated in conditions of high bone turnover, including Paget's disease and bone metastases. utupub.fi The use of this compound-based assays allows for the specific measurement of this activity, providing insights into the underlying pathophysiology of bone resorption. nih.govsigmaaldrich.com
By applying these assay methods to different biological samples—such as sera from patients with renal disease versus healthy individuals, or plant tissues under nutrient-rich versus nutrient-deprived conditions—researchers can investigate the role of phosphatases in maintaining phosphate homeostasis and how these systems respond to physiological and pathological changes. nih.govsigmaaldrich.comnih.gov
Assessment of Specificity Enhancement Techniques (e.g., heparin in tartrate-resistant acid phosphatase assays)
Computational and Quantum Chemical Modeling in this compound Research
Computational and quantum chemical modeling have emerged as indispensable tools in the detailed investigation of this compound and its interactions at a molecular level. These theoretical approaches provide insights that are often inaccessible through experimental techniques alone, offering a granular view of the molecule's electronic structure, conformational dynamics, and reactivity. By applying sophisticated computational methodologies, researchers can predict and rationalize the behavior of this compound, particularly in the context of its function as an enzyme substrate.
Theoretical Investigations of this compound Interactions
Theoretical investigations into the interactions of this compound are primarily conducted using quantum chemical methods, with a significant focus on Density Functional Theory (DFT). rsc.orgacs.orgmdpi.com These methods are adept at elucidating the non-covalent interactions that govern the molecule's behavior in various chemical environments.
DFT calculations allow for a detailed analysis of the electronic properties of this compound, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). rsc.orgmdpi.com This information is crucial for predicting the molecule's reactivity and the nature of its interactions with other chemical species. For instance, the electrostatic potential surface can be mapped to identify regions of the molecule that are prone to electrophilic or nucleophilic attack.
A significant area of theoretical investigation involves the study of hydrogen bonding patterns. The phosphate group, the amide linkage, and the hydroxyl group of the naphthol moiety are all capable of participating in hydrogen bonds, which play a critical role in the molecule's interaction with its surroundings, including solvent molecules and the active sites of enzymes. rsc.org Computational models can predict the geometries and energies of these hydrogen bonds, providing a quantitative understanding of their strength and influence on the molecule's conformation. beilstein-journals.org
Furthermore, theoretical models analogous to those used for similar compounds, such as Naphthol AS-MX, can predict a relatively planar geometry for the naphthalene (B1677914) core of this compound. These models also allow for the comparative analysis of tautomeric forms, with the enol form typically being energetically favored due to resonance stabilization.
The following table summarizes key quantum chemical descriptors that can be calculated for this compound to understand its interactive properties.
| Descriptor | Information Provided | Relevance to this compound |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity, which is pertinent to its role as a substrate. |
| Electron Density Distribution | Maps regions of high and low electron density on the molecule. | Identifies sites for potential non-covalent interactions (e.g., hydrogen bonding, π-stacking). |
| Electrostatic Potential (ESP) | Visualizes the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack, crucial for understanding enzyme-substrate interactions. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and orbital interactions within the molecule and between interacting molecules. | Quantifies the strength of hydrogen bonds and other non-covalent interactions. rsc.org |
Molecular Modeling of Enzyme-Substrate Binding and Reaction Pathways
Molecular modeling techniques, particularly molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are pivotal in understanding the binding of this compound to enzymes like acid and alkaline phosphatase and the subsequent catalytic reaction. researchgate.netmdpi.combioexcel.euosti.gov
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, such as alkaline phosphatase. nih.gov This technique involves sampling a large number of possible conformations and orientations of the substrate within the enzyme's active site and scoring them based on their binding affinity. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. nih.gov For this compound, docking would likely show the phosphate group interacting with key residues in the phosphatase active site, positioning it for hydrolysis.
QM/MM Simulations
To model the chemical reaction of phosphate ester hydrolysis, more advanced QM/MM methods are employed. researchgate.netacs.org In this approach, the region of the system where bond-breaking and bond-forming events occur (the substrate and critical active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. mdpi.comosti.gov
QM/MM simulations can map the entire reaction pathway for the dephosphorylation of this compound. This includes the formation of the enzyme-substrate complex, the transition state, and the release of the products (the naphthol derivative and inorganic phosphate). acs.org These simulations provide detailed energetic profiles of the reaction, allowing for the calculation of activation barriers that can be compared with experimental kinetic data. bioexcel.eu Studies on similar phosphoryl transfer reactions in alkaline phosphatase suggest that the reaction proceeds through a loose, associative-like transition state. acs.org The QM/MM approach can elucidate the role of specific amino acid residues in stabilizing this transition state and facilitating catalysis.
The table below outlines the steps in the enzymatic hydrolysis of this compound that can be modeled using computational methods.
| Reaction Step | Computational Method | Key Insights Gained |
| Substrate Binding | Molecular Docking | Identification of key binding residues, prediction of the initial binding pose of this compound in the active site. |
| Enzyme-Substrate Complex Formation | Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of the enzyme-substrate complex prior to reaction. |
| Phosphoryl Transfer Reaction | QM/MM Simulations | Determination of the reaction mechanism (e.g., associative, dissociative), characterization of the transition state structure and energy. |
| Product Release | MD Simulations | Investigation of the conformational changes that lead to the release of the dephosphorylated naphthol product and inorganic phosphate. |
Future Directions and Emerging Research Avenues for Naphthol As Bs Phosphate
Development of Novel Naphthol AS-BS Phosphate (B84403) Derivatives with Enhanced Capabilities
The core of future innovation lies in the chemical modification of the Naphthol AS-BS Phosphate molecule itself. The goal is to create new versions with superior performance characteristics for various bioanalytical applications.
Strategies for Improved Sensitivity and Specificity in Enzyme Detection
A primary research focus is the synthesis of this compound derivatives that yield a more robust and distinct signal upon enzymatic cleavage. This is crucial for detecting low levels of enzyme activity, a common requirement in early disease diagnosis and subtle biological investigations. Strategies to achieve this include the incorporation of moieties that amplify the fluorescent or chromogenic signal of the resulting naphthol product.
Furthermore, enhancing the specificity of these substrates for particular phosphatase isoenzymes is a key objective. For instance, Naphthol AS-BI Phosphate has shown selectivity for tartrate-resistant acid phosphatase (TRAP) isoform 5b, a marker for osteoclastic activity. researchgate.net Future derivatives could be designed with unique structural features that favor interaction with the active site of a specific target enzyme, thereby minimizing off-target reactions and improving the accuracy of diagnostic assays. researchgate.net
Integration with Advanced Bioimaging and Live-Cell Technologies
The development of this compound derivatives is increasingly geared towards their use in sophisticated imaging techniques. This includes creating substrates that are not only brightly fluorescent but also photostable and suitable for real-time monitoring of enzyme activity within living cells. genaxxon.comescholarship.org Such advancements would enable researchers to visualize dynamic cellular processes and understand the spatial and temporal regulation of phosphatases in health and disease. The compatibility of these novel probes with super-resolution microscopy and other advanced imaging modalities will be a critical area of exploration.
Expansion of Applications in Interdisciplinary Research Fields
The versatility of this compound and its derivatives opens up exciting possibilities for their application in diverse scientific disciplines beyond traditional biochemistry and histochemistry.
Potential in Biosensor Development and Diagnostic Reagent Innovations for Research
This compound and its analogs are valuable components in the construction of novel biosensors for a wide range of analytes. scirp.org In these systems, the enzymatic reaction, which is modulated by the presence of a target molecule, generates a detectable signal. For example, electrochemical biosensors can be designed where the enzymatic product, a naphthol derivative, is electroactive and can be measured to quantify the analyte. maynoothuniversity.iefrontiersin.orgmdpi.com Research is ongoing to develop more sensitive and selective biosensors for applications in environmental monitoring, food safety, and clinical diagnostics. scirp.orgnih.gov These innovations are expected to lead to the creation of new diagnostic reagents for research purposes. watson-int.com
| Research Area | Application of this compound | Potential Impact |
| Biosensors | As a substrate in enzyme-based biosensors for detecting various analytes. scirp.org | Development of rapid and sensitive detection methods for environmental pollutants, toxins, and clinical biomarkers. scirp.orgnih.gov |
| Diagnostic Reagents | As a key component in diagnostic kits for measuring phosphatase activity in clinical samples. watson-int.com | Improved diagnostic tools for a range of diseases, including bone disorders and certain types of cancer. researchgate.netnih.gov |
Exploration in Automated Screening Platforms and High-Content Analysis
The robust and reliable nature of the enzymatic reaction involving this compound makes it well-suited for high-throughput screening (HTS) applications. researchgate.net Pharmaceutical companies and research institutions are increasingly using automated platforms to screen large libraries of compounds for potential drug candidates. The development of this compound-based assays that are compatible with these automated systems will accelerate the discovery of new enzyme inhibitors and modulators.
Furthermore, in the realm of high-content analysis (HCA), where multiple cellular parameters are measured simultaneously, fluorescent probes derived from this compound can provide valuable information about enzyme activity in the context of other cellular events. This integrated approach will offer a more comprehensive understanding of cellular function and drug effects.
Advanced Mechanistic Biological Studies Utilizing this compound
Beyond its role as a detection reagent, this compound and its derivatives can be powerful tools for fundamental biological research. By enabling the precise measurement and visualization of phosphatase activity, these compounds can help to elucidate the intricate roles of these enzymes in cellular signaling pathways, metabolism, and disease progression. For instance, novel water-soluble derivatives of related naphthol compounds are being explored as prodrugs, which can be activated under specific physiological conditions, allowing for targeted therapeutic interventions. acs.org The synthesis and biological evaluation of new 1-naphthol (B170400) derivatives are also contributing to our understanding of their potential as antioxidants and enzyme inhibitors. researchgate.net
Future studies will likely focus on using these advanced probes to investigate the complex regulatory networks that govern phosphatase function and to identify new therapeutic targets for a variety of human diseases.
Deeper Understanding of Enzyme Regulation in Complex Biological Systems
The next frontier for this compound and its analogs lies in quantifying and understanding the regulation of phosphatases within the complex, interconnected systems of living organisms. This involves moving from static snapshots of enzyme presence to dynamic measurements of their activity in response to various stimuli, inhibitors, or pathological conditions.
Research is increasingly focused on using substrates like this compound to investigate enzyme kinetics, which is fundamental to understanding how enzymes are regulated. watson-int.com By measuring the rate of hydrolysis, researchers can determine key kinetic parameters. For instance, studies on related naphthol phosphate substrates demonstrate the ability to calculate the Michaelis-Menten constant (Km), indicating the enzyme's affinity for the substrate, and the maximum reaction rate (Vmax). researchgate.net This quantitative approach is critical for comparing enzyme efficiency across different tissues or conditions.
A significant application of this kinetic analysis is in the screening and characterization of enzyme inhibitors. watson-int.com Understanding how different molecules inhibit phosphatase activity is crucial for drug development and for deciphering natural regulatory pathways. Kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive), providing deep insights into the enzyme's active site and regulatory mechanisms. researchgate.net
The table below illustrates findings from a kinetic study on alkaline phosphatase (ALP) using a naphthol phosphate substrate, showing how various inhibitors alter the enzyme's catalytic efficiency.
| Inhibitor | Inhibition Type | Effect on Vmax (Maximum Rate) | Effect on Km (Substrate Affinity) |
|---|---|---|---|
| Metham-sodium | Non-competitive | Decrease | Increase |
| Tetradifon | Non-competitive | Decrease | Increase |
| Fenitrothion (B1672510) | Non-competitive | Decrease | Increase |
| Cyanide (CN⁻) | Non-competitive | Decrease | Increase |
| Silver (Ag⁺) | Non-competitive | Decrease | Increase |
Data derived from a study on 1-naphthyl phosphate hydrolysis by alkaline phosphatase, demonstrating how kinetic analysis can elucidate inhibitor effects. researchgate.net
Furthermore, research is applying these substrates to understand how enzyme activity is regulated in response to genetic or environmental shifts. In studies of hypophosphatasia, a genetic disorder, Naphthol AS-MX Phosphate was used to measure Tissue-Nonspecific Alkaline Phosphatase (TNAP) activity in human periodontal ligament cell lines with specific mutations in the ALPL gene. frontiersin.org This allowed researchers to directly link genetic alterations to a functional change in enzyme regulation during osteogenic differentiation. frontiersin.org Similarly, in plant biology, substrates like α-naphthyl phosphate are used to study how acid phosphatase activity is regulated in response to environmental stressors such as phosphate deprivation. nih.gov
Elucidating Molecular Mechanisms Underlying Specific Cellular Phenotypes
A key emerging research avenue is the use of this compound to connect the activity of a specific enzyme to a broader cellular phenotype or behavior. By providing a visual or quantitative readout of enzyme function, the substrate acts as a critical tool for uncovering the molecular machinery that drives cellular processes like differentiation, disease progression, and tissue regeneration.
One powerful example comes from biomaterial research, where scientists aim to engineer surfaces that promote specific cellular responses. In a study investigating the osteogenic potential of a calcium phosphate surface, Naphthol AS-BI phosphate was used for cytochemical staining of human ligament-derived stem cells. mdpi.com The staining revealed alkaline phosphatase (ALP) activity, a key marker of bone formation (osteoblastic phenotype). mdpi.com Researchers found a strong positive correlation between the areas of ALP-positive cells and the underlying surface topography, demonstrating that the material's microrelief directly promotes an osteogenic phenotype without the need for chemical stimulants in the culture medium. mdpi.com
| Stained Marker | Correlation Coefficient (r) | Significance Level | Phenotype Indicated |
|---|---|---|---|
| Alkaline Phosphatase (ALP) | 0.99 | >99% | Osteoblastic Phenotype |
| Osteocalcin (OCN) | 0.91 | >99% | Osteoblastic Phenotype |
Data showing the strong correlation between the area of stained cells (indicating an osteoblastic phenotype) and the surrounding socket areas on a calcium phosphate surface. mdpi.com
This substrate is also instrumental in developing cellular models to study human diseases. To investigate the dental aspects of hypophosphatasia, researchers established cell lines with mutations in the ALPL gene, which codes for TNAP. frontiersin.org Using Naphthol AS-MX Phosphate in a colorimetric assay, they demonstrated that these mutations led to strongly suppressed TNAP activity during in vitro osteogenic differentiation, thus successfully mimicking the cellular phenotype of the disease. frontiersin.org This provides a platform to decipher the molecular processes affected by reduced TNAP function in dental cells. frontiersin.org
Moreover, naphthol phosphate substrates are integral to advanced diagnostic techniques that elucidate the molecular basis of cancer phenotypes. In brightfield in situ hybridization (BDISH), a method used to detect gene amplification in tumor samples, the detection system often relies on an alkaline phosphatase reaction. researchgate.net For example, in assessing the HER2 gene in breast cancer, a probe binds to the gene, and an antibody conjugated to alkaline phosphatase detects the probe. researchgate.netnih.gov The subsequent addition of this compound or a similar substrate with a capture agent like Fast Red results in a colored precipitate at the site of the gene, allowing for visualization and quantification of gene copies under a standard light microscope. researchgate.netnih.govsigmaaldrich.com This directly links a specific molecular mechanism—gene amplification—to the cancer phenotype. researchgate.netoup.com
Q & A
Basic Research Questions
Q. How is Naphthol AS-BS Phosphate synthesized and characterized for use in biochemical assays?
- Methodological Answer : Synthesis involves reacting naphthol derivatives with phosphorylating agents under controlled conditions. Characterization typically employs nuclear magnetic resonance (NMR) to confirm molecular structure and purity, while X-ray diffraction (XRD) can validate crystalline properties . For enzymatic applications, ensure the compound is free of contaminants (e.g., unreacted precursors) via high-performance liquid chromatography (HPLC) .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dimethylformamide | |
| Reaction Temp. | 25–65°C |
Q. What is the role of this compound in detecting phosphatase activity?
- Methodological Answer : The compound acts as a substrate for acid/alkaline phosphatases. Enzymatic cleavage releases naphthol derivatives, which react with diazonium salts (e.g., hexazotized new fuchsin) to form colored products. Quantify activity spectrophotometrically at 555–600 nm .
- Critical Steps :
- Use diazoblue reagent (1% diazoblue β + 5% sodium lauryl sulfate) for color development .
- Standard curves for α- and β-naphthol must be prepared in phosphate buffer (pH 7) to ensure accurate quantification .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays for varying pH and temperature conditions?
- Methodological Answer :
- pH Optimization : Test activity across a pH gradient (e.g., 5.0–10.0) using veronal acetate or Tris-HCl buffers. Alkaline phosphatases typically peak at pH 8.9–10.0 .
- Temperature Effects : Conduct time-course experiments at 25°C and 37°C to assess thermal stability. Higher temperatures may accelerate reaction kinetics but risk enzyme denaturation .
- Troubleshooting :
| Issue | Solution |
|---|---|
| Low signal intensity | Increase substrate concentration or incubation time |
| Non-linear standard curves | Check buffer purity and reagent stability |
Q. How can contradictory data on this compound solubility and reactivity be resolved?
- Methodological Answer : Contradictions often arise from differences in solvent systems or impurities.
- Solubility : Use dimethylformamide (DMF) or ethanol for dissolution, but avoid organic solvents in enzyme assays to prevent inhibition .
- Reactivity : Validate results with orthogonal methods (e.g., fluorescence assays vs. colorimetric detection) .
- Documentation : Report detailed protocols for solvent preparation, filtration methods (e.g., 0.45 μm nylon filters), and equilibration times (≥24 hours for saturated solutions) .
Q. What computational approaches complement experimental studies using this compound in inhibitor screening?
- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities between phosphatase enzymes and naphthol derivatives. For example:
- Use AutoDock Vina to model interactions with CREB-binding protein (CBP) inhibitors .
- Validate computational predictions with in vitro assays using modified azo-coupling protocols .
- Data Integration :
| Computational Tool | Application |
|---|---|
| SwissDock | Virtual screening of substrate analogs |
| GROMACS | Simulate enzyme-substrate stability under varying pH |
Data Analysis and Reporting Guidelines
- Statistical Validation : Perform triplicate measurements and report mean ± standard deviation. Use ANOVA for comparing activity across experimental groups .
- Ethical Standards : Ensure reproducibility by disclosing all experimental variables (e.g., buffer composition, reagent lot numbers) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
